12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
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Overview
Description
12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple fluorinated phenyl groups and a dioxaphosphocine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated phenyl precursors, followed by their incorporation into the dioxaphosphocine ring system. Common reagents used in these reactions include organophosphorus compounds, fluorinated aromatic compounds, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in niche applications. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the oxidation state of the phosphorus atom.
Substitution: The fluorinated phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorinated phenyl groups and dioxaphosphocine ring allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 12-hydroxy-1,10-bis(2,4,6-triisopropyphenyl)-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide
- 12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide
Uniqueness
The uniqueness of 12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide lies in its multiple fluorinated phenyl groups, which impart distinct chemical and physical properties. These properties include increased stability, resistance to degradation, and unique interactions with biological molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C29H13F10O4P |
---|---|
Molecular Weight |
646.4 g/mol |
IUPAC Name |
12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C29H13F10O4P/c30-17-13(18(31)22(35)25(38)21(17)34)11-3-1-9-5-7-29-8-6-10-2-4-12(14-19(32)23(36)26(39)24(37)20(14)33)28(16(10)29)43-44(40,41)42-27(11)15(9)29/h1-4H,5-8H2,(H,40,41) |
InChI Key |
LWMIJRCRMFQUIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23CCC4=C2C(=C(C=C4)C5=C(C(=C(C(=C5F)F)F)F)F)OP(=O)(OC6=C(C=CC1=C36)C7=C(C(=C(C(=C7F)F)F)F)F)O |
Origin of Product |
United States |
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